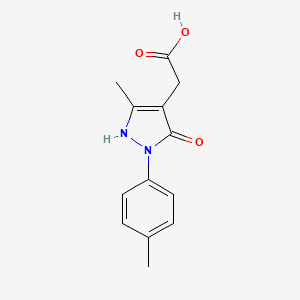

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a p-tolyl group attached to a pyrazole ring, along with an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-methyl-1-p-tolyl-1,3-diketone.

Acetic Acid Moiety Addition: The acetic acid group can be introduced via a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group in (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the acetic acid moiety to an alcohol.

Substitution: The methyl and p-tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of 5-oxo-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid.

Reduction: Formation of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-ethanol.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives for their antibacterial activity, revealing that certain modifications could enhance efficacy against specific bacterial strains .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Analgesic Effects

In a controlled study involving animal models, the analgesic effects of this compound were assessed. The results indicated a statistically significant reduction in pain responses compared to the control group, suggesting its potential as an analgesic agent .

Agricultural Applications

Pesticide Development

The compound has been explored for its potential use in developing novel pesticides. Its ability to disrupt specific biological pathways in pests can lead to effective pest management solutions. Research indicates that pyrazole derivatives can act as inhibitors of key enzymes in pest metabolism, leading to increased mortality rates in targeted species .

Herbicidal Activity

Studies have also investigated the herbicidal properties of this compound. Experimental results show that it can inhibit the growth of certain weed species, making it a candidate for inclusion in herbicide formulations aimed at improving crop yields while minimizing environmental impact .

Materials Science

Polymer Additives

In materials science, the compound has been researched as a potential additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .

Case Study: Composite Materials

A study focused on the incorporation of this compound into composite materials demonstrated enhanced performance characteristics. The composites exhibited superior mechanical properties compared to standard formulations, indicating its potential use in high-performance applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and acetic acid groups can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

- (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid

- (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-propionic acid

- (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-butyric acid

Uniqueness

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid is unique due to the specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, also known by its CAS number 1015844-54-8, is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula of this compound is C13H14N2O3. It features a hydroxyl group, a methyl group, and a p-tolyl substituent on the pyrazole ring, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 246.26 g/mol |

| CAS Number | 1015844-54-8 |

| MDL Number | MFCD08056126 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluating various pyrazole compounds found that some exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A review indicated that certain compounds within this class can inhibit tubulin polymerization, effectively arresting the cell cycle in cancer cells . For example, related pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism often involves interaction with critical cellular targets such as tubulin and other proteins involved in cell division.

Case Study: Anticancer Effects

In a comparative study of several pyrazole derivatives:

- Compound A showed an IC50 of 0.08 mM against HepG2 liver cancer cells.

- Compound B exhibited selective toxicity towards cancer cells with minimal effects on normal fibroblasts .

This suggests that this compound could similarly offer selective anticancer activity.

Anti-inflammatory Activity

Anti-inflammatory properties are another area where pyrazole derivatives have shown promise. Research indicates that some compounds can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in stimulated immune cells . The structure of this compound may enable it to modulate inflammatory pathways effectively.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Propiedades

IUPAC Name |

2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-3-5-10(6-4-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAXGQYGHBGBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.